2,5-Dichloro-3'-morpholinomethyl benzophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3’-morpholinomethyl benzophenone typically involves the reaction of 2,5-dichlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
2,5-Dichloro-3’-morpholinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and as a UV stabilizer in plastics and coatings.
Biology: The compound is studied for its potential effects on cellular processes and its ability to protect biological samples from UV damage.
Medicine: Research explores its use in developing UV-protective formulations for skin care products.
Mechanism of Action
The mechanism by which 2,5-Dichloro-3’-morpholinomethyl benzophenone exerts its effects involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the radiation from reaching and damaging the underlying material or biological tissue. This process involves the excitation of electrons within the benzophenone structure, followed by non-radiative relaxation .
Comparison with Similar Compounds
- 2,4-Dichloro-3’-morpholinomethyl benzophenone
- 2,5-Dichlorobenzophenone
- 3,4-Dichlorobenzophenone
Comparison: 2,5-Dichloro-3’-morpholinomethyl benzophenone is unique due to its specific substitution pattern and the presence of the morpholine group. This structure provides enhanced UV absorption properties compared to other benzophenone derivatives. Additionally, the morpholine group imparts increased solubility in organic solvents, making it more versatile for various applications .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-4-5-17(20)16(11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHKURVKQCMRLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643106 |
Source
|
Record name | (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-22-8 |
Source
|
Record name | Methanone, (2,5-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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